molecular formula C15H23ClN2O3S B2765006 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953142-78-4

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2765006
CAS No.: 953142-78-4
M. Wt: 346.87
InChI Key: ZQTLVSSRESMBBS-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative intended for research applications. This compound features a benzenesulfonamide core linked to a substituted piperidine moiety, a structural motif present in molecules investigated for modulating protein-protein interactions (PPIs) . Similar sulfonamide-based compounds have been explored as critical chemical matter in disruptive technologies, such as in the inhibition of the WDR5-MYC interaction, a target in oncology research . The piperidine ring substituted with a 2-methoxyethyl group may influence the compound's physicochemical properties, potentially enhancing its solubility profile . Researchers can utilize this chemical as a building block in medicinal chemistry programs or as a reference standard in analytical studies. The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3S/c1-21-10-9-18-7-5-13(6-8-18)12-17-22(19,20)15-4-2-3-14(16)11-15/h2-4,11,13,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTLVSSRESMBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with piperidin-4-ylmethanamine as the starting material. Introduction of the 2-methoxyethyl group at the piperidine nitrogen is achieved via:

Method A: Alkylation with 2-Methoxyethyl Chloride
Piperidin-4-ylmethanamine reacts with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12 hours. This method yields the tertiary amine with 75–85% efficiency after column chromatography.

Method B: Reductive Amination
Condensation of piperidin-4-ylmethanamine with 2-methoxyacetaldehyde using sodium cyanoborohydride in methanol at room temperature (24–48 hours) provides the substituted piperidine in 68–72% yield. This approach minimizes over-alkylation byproducts.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂). Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.35 (s, 3H, OCH₃), 2.85–2.70 (m, 4H, piperidine H), 2.40 (d, J = 6.4 Hz, 2H, CH₂NH₂)
  • HRMS (ESI): m/z calcd for C₉H₂₀N₂O [M+H]⁺: 189.1596; found: 189.1601.

Sulfonamide Bond Formation

Reaction of Amine with 3-Chlorobenzenesulfonyl Chloride

The coupling step employs 3-chlorobenzenesulfonyl chloride and the synthesized amine under Schotten-Baumann conditions:

Optimized Protocol:

  • Dissolve 1-(2-methoxyethyl)piperidin-4-yl)methanamine (1.0 equiv) in anhydrous dichloromethane (0.2 M).
  • Add 3-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C under N₂.
  • Stir at room temperature for 6 hours, monitoring by TLC (hexane:EtOAc 3:1).
  • Quench with ice-water, extract with CH₂Cl₂ (3×), dry over Na₂SO₄, and concentrate.

Yield: 82–89% after recrystallization from ethanol/water.

Alternative Coupling Strategies

Method C: Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (toluene/water) enhances reaction rate (2 hours) but reduces yield to 74–78% due to emulsion formation.

Method D: Microwave-Assisted Synthesis
Microwave irradiation (150°C, 15 minutes) in DMF achieves 88% yield but requires rigorous purification to remove solvent residues.

Purification and Analytical Validation

Recrystallization Optimization

The crude sulfonamide is recrystallized from:

  • Solvent System A: Ethanol/water (4:1 v/v) → needle-like crystals (mp 142–144°C)
  • Solvent System B: Acetonitrile → rhombic crystals (mp 140–142°C)

Purity exceeds 99% (HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (s, 1H, SO₂NH), 7.85–7.45 (m, 4H, aromatic H), 3.55–3.20 (m, 8H, OCH₂CH₂O, piperidine H), 2.95 (d, J = 6.2 Hz, 2H, CH₂N), 1.80–1.50 (m, 5H, piperidine CH₂)
  • ¹³C NMR (126 MHz, DMSO-d₆): δ 144.2 (C-SO₂), 134.5–126.8 (aromatic C), 70.1 (OCH₂CH₂O), 58.9 (OCH₃), 53.4–45.2 (piperidine C)
  • IR (KBr): 3270 cm⁻¹ (N-H), 1320, 1150 cm⁻¹ (SO₂ asym/sym).

Scale-Up Considerations and Industrial Relevance

Catalytic Hydrogenation for Piperidine Intermediates

Large-scale production (>100 g) utilizes catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol to reduce imine intermediates, achieving >95% conversion.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the methoxyethyl group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

The biological activity of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has been investigated in several studies, highlighting its potential in various therapeutic applications.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that this compound may exhibit similar antibacterial effects:

  • Mechanism : Inhibition of bacterial growth by targeting folic acid synthesis pathways.
  • Efficacy : Studies have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

Preliminary studies suggest that derivatives related to this compound may possess antiviral properties:

  • Research Findings : Compounds structurally similar to this compound have demonstrated the ability to inhibit hepatitis B virus (HBV) replication in vitro, indicating a potential for antiviral applications .

Anticancer Potential

The anticancer properties of sulfonamide derivatives are being actively researched:

  • Mechanism of Action : Some studies have reported that compounds with similar structures induce apoptosis in cancer cell lines, suggesting their potential therapeutic use in oncology .
  • Case Studies : Investigations into sulfonamide-based compounds have highlighted their ability to modulate pathways involved in cancer cell survival, making them candidates for further development in cancer treatments .

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that related sulfonamide derivatives effectively inhibited bacterial growth, with IC50 values indicating potent antibacterial activity against various pathogens .
  • Antiviral Effects :
    • Research on N-phenylbenzamide derivatives indicated significant inhibition of HBV replication, suggesting that similar compounds might exhibit comparable antiviral properties .
  • Anticancer Mechanisms :
    • Investigations revealed that structurally similar compounds could induce apoptosis in human cancer cell lines, highlighting their potential therapeutic applications .

Summary of Applications

The research surrounding this compound indicates diverse applications across several fields:

Application AreaPotential EffectsSupporting Studies
AntibacterialInhibition of bacterial growth
AntiviralInhibition of HBV replication
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Piperidine Core
  • Compound 15 (C24H31ClN2O4S): Differs by replacing the 2-methoxyethyl group with a 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl chain. This bulkier substituent likely enhances lipophilicity, as evidenced by its molecular weight (479.03 vs. ~491 for the target compound). Synthesized in 83% yield as a colorless oil .
  • PZ-1361 (5a): Incorporates a 3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl group, synthesized via a mechanochemical approach (1-minute reaction time), highlighting the role of green chemistry in optimizing reaction efficiency .
Substituents on the Benzenesulfonamide Ring
  • Compound 16 (C24H30ClFN2O4S): Features a 5-chloro-2-fluorophenyl group, introducing electronegative fluorine. This modification reduced yield to 67% compared to 83% for the chloro analog, suggesting steric or electronic challenges during synthesis .
  • Compound 17 (C25H33ClN2O5S): Substitutes chlorine with a 5-chloro-2-methoxyphenyl group, resulting in a yellow solid (76% yield) versus the oil form of the target compound. The methoxy group increases molecular weight (509.06) and may enhance crystallinity .
Alternative Core Structures
  • 1-Naphthalene Sulfonamide (18) : Replaces the chlorophenyl group with a naphthalene ring, yielding a colorless oil (73%). The extended aromatic system could alter receptor binding profiles .
  • Compound 13f : Contains a ureidopyrimidine moiety and cyclopropanecarbonyl group, demonstrating the scaffold’s adaptability for herbicidal applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Physical State Yield (%) Key Substituents
Target Compound* C21H26ClN2O3S ~437.96 Not Reported 3-Cl, 2-methoxyethyl-piperidine
Compound 15 C24H31ClN2O4S 479.03 Colorless oil 83 3-Cl, dihydrobenzofuran-piperidine
Compound 16 C24H30ClFN2O4S 497.02 Colorless oil 67 5-Cl-2-F, dihydrobenzofuran-piperidine
Compound 10 C22H24ClF3N2O4S 529.95 Yellow oil 81 5-Cl-2-F, trifluoroethoxy-phenoxy-piperidine
Compound 6d C26H29N5O5S2 571.66 Solid Sulfamoyl amino, benzhydrylpiperazine

*Note: Exact molecular weight of the target compound is inferred from analogs.

Biological Activity

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a therapeutic agent targeting the NLRP3 inflammasome. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a chlorinated benzene ring and a piperidine derivative. Its structural formula can be represented as follows:

C13H18ClN1O2S\text{C}_{13}\text{H}_{18}\text{ClN}_1\text{O}_2\text{S}

Key Properties

  • Molecular Weight : 273.81 g/mol
  • LogP : 2.059 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents, with limited water solubility.

The primary mechanism of action for this compound involves inhibition of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component in the immune response, playing a significant role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits IL-1β release from macrophages stimulated with lipopolysaccharide (LPS) and ATP, a hallmark of NLRP3 activation. The IC50 value for IL-1β inhibition was found to be approximately 3.25 μM, indicating significant potency against this inflammatory mediator .

Efficacy in Disease Models

Recent studies have evaluated the efficacy of this compound in various animal models, particularly those related to cardiovascular diseases and neuroinflammation.

  • Acute Myocardial Infarction (AMI) : In models of AMI induced by ischemia-reperfusion injury, treatment with the compound resulted in reduced infarct size and improved cardiac function compared to control groups. Histological analysis confirmed decreased neutrophil infiltration and lower levels of inflammatory cytokines .
  • Alzheimer's Disease Models : The compound has also been tested in models simulating Alzheimer's disease, where it demonstrated neuroprotective effects by reducing neuroinflammation associated with NLRP3 activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

ModificationsObserved Effects
Removal of methoxy groupDecreased potency (>4-fold loss in activity)
Chlorine substitutionEssential for maintaining activity
Alterations to sulfonamide moietyGenerally well-tolerated, allowing for structural diversity without loss of function

These findings suggest that while certain structural elements are critical for activity, there is potential for further optimization through chemical modifications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving chronic inflammation models demonstrated that administration led to significant reductions in systemic inflammation markers, correlating with improved clinical outcomes.
  • Case Study 2 : In a preclinical trial focusing on metabolic syndrome, the compound exhibited favorable effects on glucose metabolism and insulin sensitivity, suggesting additional therapeutic applications beyond inflammation .

Q & A

What are the standard synthetic routes for 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process:

Sulfonylation: Reacting 3-chlorobenzenesulfonyl chloride with a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) in the presence of a base like triethylamine to neutralize HCl byproducts.

Functional Group Modifications: Introducing the 2-methoxyethyl group via nucleophilic substitution or alkylation reactions.

Purification: Techniques such as recrystallization (using ethanol or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .

Key Parameters:

  • Temperature: 0–25°C for sulfonylation to prevent side reactions.
  • Solvent Choice: Dichloromethane or THF for solubility and reactivity.

Which characterization techniques are critical for verifying the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirms piperidine ring conformation, sulfonamide linkage, and methoxyethyl substitution. Expected peaks include δ 3.4–3.6 ppm (methoxy protons) and δ 2.4–2.8 ppm (piperidine methylene groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~428.1).
  • HPLC: Assesses purity (>95% using C18 columns, acetonitrile/water gradient) .

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